erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Übersicht
Beschreibung
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA) is a compound known primarily for its role as an adenosine deaminase inhibitor. This property has made it a subject of interest in the study of various biochemical pathways and potential therapeutic applications, particularly in the context of adenosine-mediated physiological processes.
Synthesis Analysis
The synthesis of EHNA involves combining high-affinity enzyme-binding structural units to target the adenosine deaminase enzyme effectively. Notably, the synthesis process has been designed to incorporate two structural moieties, each with high affinity for a different region of the enzyme, aiming to maximize inhibitory potency (Woo & Baker, 1982).
Molecular Structure Analysis
The molecular structure of EHNA is crucial for its function as an adenosine deaminase inhibitor. Its configuration allows for interaction with the enzyme's catalytic and auxiliary binding regions, although the presence of two high-affinity moieties may interfere rather than reinforce each other’s effects, offering insights into the enzyme's binding geometry (Woo & Baker, 1982).
Chemical Reactions and Properties
EHNA's inhibitory action on adenosine deaminase significantly impacts purine metabolism, as demonstrated by its effects on the replication of herpes simplex virus in cell cultures. Its role as an inhibitor suggests that EHNA can influence cellular processes by modulating adenosine levels, which in turn affects various signaling pathways (North & Cohen, 1978).
Physical Properties Analysis
The physical properties of EHNA, such as solubility and stability, are critical for its biological activity and potential therapeutic applications. However, specific details on these properties are less commonly addressed in the literature, highlighting a gap in the comprehensive understanding of EHNA's characteristics.
Chemical Properties Analysis
EHNA's chemical properties, including its interactions with enzymes and other molecular targets, underlie its biological effects. For instance, its ability to inhibit adenosine deaminase with high specificity and potency is a direct consequence of its chemical structure, which facilitates binding to the enzyme's active site and auxiliary regions (Woo & Baker, 1982).
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibition
- Application : EHNA acts as a PDE II-selective phosphodiesterase inhibitor . It inhibits the cGMP-specific phosphodiesterase (PDE2) with IC50 values of 0.8 and 2 µM from human and porcine myocardium, respectively .
- Method : The compound is introduced to the biological system where it selectively inhibits PDE II, affecting the levels of cyclic nucleotides .
- Results : This inhibition can affect various biological processes, including signal transduction pathways .
Adenosine Deaminase Inhibition
- Application : EHNA is a reversible adenosine deaminase inhibitor . It’s used to study the regulation of O2 requirement by myocardium and the AMP degradation pathway .
- Method : EHNA is introduced into the system where it inhibits the enzyme adenosine deaminase, affecting the breakdown of deoxyadenosine .
- Results : This can provide insights into the role of adenosine deaminase in various biological processes .
Maintaining Pluripotency of Human Embryonic Stem Cells
- Application : EHNA has been used to maintain pluripotency/prevent differentiation of human embryonic stem cells .
- Method : EHNA is added to the culture medium of human embryonic stem cells. It effectively and reversibly blocks the differentiation and maintains the pluripotency of these cells .
- Results : This allows for the maintenance of stem cells in their undifferentiated state for up to 30 passages .
Neuroprotection during Ischemia
- Application : EHNA has been used to evaluate neuroprotective effects during ischemia .
- Method : In models of ischemia, EHNA is administered and its effects on neuronal survival and function are assessed .
- Results : The use of EHNA can provide insights into potential therapeutic strategies for conditions such as stroke .
Cardioprotection during Ischemia
- Application : EHNA has been used to evaluate cardioprotective effects during ischemia .
- Method : In models of cardiac ischemia, EHNA is administered and its effects on cardiac tissue and function are assessed .
- Results : The use of EHNA can provide insights into potential therapeutic strategies for conditions such as heart attacks .
Study of Intracellular Signaling
Zukünftige Richtungen
EHNA hydrochloride has been reported to effectively and reversibly block the differentiation and maintain the pluripotency of human embryonic stem cells in feeder-free cultures without exogenously added FGF for up to 30 passages . This indicates that EHNA hydrochloride could have potential applications in stem cell research .
Eigenschaften
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040473 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride | |
CAS RN |
81408-49-3, 58337-38-5 | |
Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.